

Application Notes and Protocols for AZD1390 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: AZD1390

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Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), playing a key role in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) and certain chemotherapies.[1][2] By inhibiting ATM, **AZD1390** prevents the repair of DSBs, thereby sensitizing cancer cells to radiation therapy. This makes it a promising agent for treating aggressive brain tumors like glioblastoma (GBM), which are often resistant to standard treatments.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel therapeutics like **AZD1390**. [1]

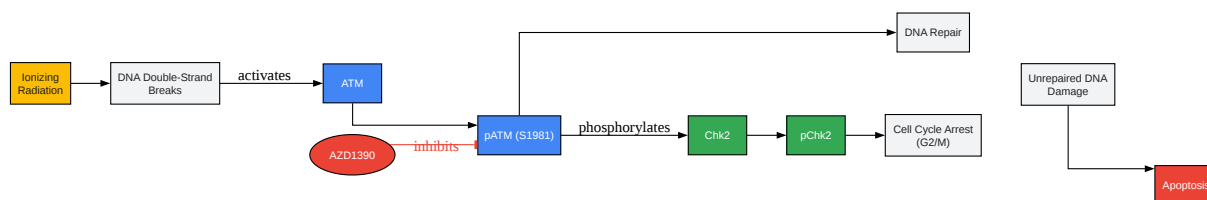
These application notes provide a comprehensive overview of the use of **AZD1390** in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on preclinical data.

Mechanism of Action and Signaling Pathway

AZD1390 is an ATP-competitive kinase inhibitor with a cellular IC₅₀ of 0.78 nM and high selectivity for ATM over other PI3K-related kinases.[3] In the presence of DNA double-strand breaks induced by radiation, ATM is autophosphorylated at Serine-1981, initiating a signaling

cascade that leads to cell cycle arrest and DNA repair. **AZD1390** blocks this initial activation step.

The inhibition of ATM by **AZD1390** leads to the downstream suppression of key proteins in the DNA damage response pathway, including the phosphorylation of Checkpoint Kinase 2 (Chk2) and KAP1.[4] This abrogation of the DDR pathway results in the accumulation of unrepaired DNA damage, leading to G2/M cell cycle arrest and ultimately, apoptotic cell death in irradiated tumor cells.[1][5] Preclinical studies have shown that glioblastoma cells with p53 mutations may be particularly more sensitive to radiosensitization by **AZD1390**. [1]



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Caption: **AZD1390** inhibits ATM phosphorylation, blocking DNA repair pathways.

Data Presentation: Efficacy of **AZD1390** in Glioblastoma PDX Models

The following tables summarize the quantitative data from preclinical studies evaluating **AZD1390** in combination with radiation therapy in orthotopic glioblastoma PDX models.

Table 1: In Vivo Efficacy of **AZD1390** with Radiation in Orthotopic Glioblastoma PDX Models

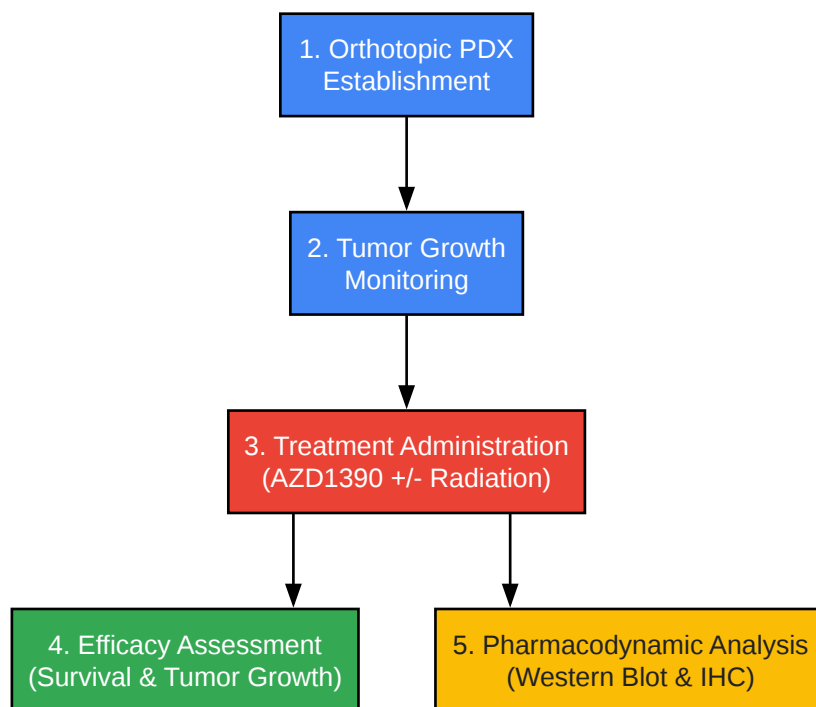
PDX Model	Treatment Group	Median Survival (Days)	Survival Benefit vs. Control (Days)	Survival Benefit vs. Radiation Alone (Days)	Reference
U251 (Orthotopic)	Control	33	-	-	[5]
Radiation (2 Gy x 5)	30	-3	-	[5]	
AZD1390 (20 mg/kg, PO, daily) + Radiation (2 Gy x 5)	>65	>32	>35	[5]	
GL261 (Syngeneic, Orthotopic)	Vehicle	~25	-	-	
AZD1390 (20 mg/kg)	~30	~5	-		
Radiation (5 Gy x 2)	~35	~10	-		
AZD1390 (20 mg/kg) + Radiation (5 Gy x 2)	>50	>25	>15		

Table 2: Pharmacodynamic Effects of **AZD1390** in Glioblastoma PDX Models

PDX Model	Treatment	Biomarker	Method	Result	Reference
GBM12, GBM39, GBM43	AZD1390 (≥30 nM) + Radiation (5 Gy)	pATM (S1981), pKap1, pChk2, γH2AX	In vitro analysis of PDX lines	Suppression of radiation- induced phosphorylati on	[5]
U251, GBM43, GBM39	AZD1390 (30 nM) + Radiation	G2/M Arrest	Cell Cycle Analysis (in vitro)	Enhanced G2/M arrest compared to radiation alone	[5]
NCI-H2228 (Orthotopic)	AZD1390 + Radiation	Cleaved Caspase-3	Immunohisto chemistry	Increased levels of cleaved caspase-3 compared to radiation alone	[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of **AZD1390** in orthotopic glioblastoma PDX models.



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Caption: General experimental workflow for **AZD1390** evaluation in PDX models.

Establishment of Orthotopic Glioblastoma PDX Models

This protocol describes the intracranial implantation of human glioblastoma cells from patient-derived xenografts into immunodeficient mice.

Materials:

- Glioblastoma PDX tissue or cultured PDX cells
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Hamilton syringe with a 26-gauge needle
- Surgical tools (scalpel, forceps, etc.)

- Bone wax or dental cement
- Sutures or wound clips
- Analgesics (e.g., buprenorphine)
- Cell culture medium (e.g., DMEM/F12)
- Matrigel (optional)

Procedure:

- **Cell Preparation:** If using cultured PDX cells, harvest and resuspend them in sterile, serum-free medium or PBS at a concentration of 1×10^5 to 5×10^5 cells in 2-5 μL . If using PDX tissue fragments, they can be directly implanted.
- **Anesthesia and Stereotaxic Mounting:** Anesthetize the mouse and securely mount it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
- **Surgical Procedure:**
 - Shave and sterilize the scalp with an antiseptic solution.
 - Make a midline incision to expose the skull.
 - Using a dental drill or a needle, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- **Intracranial Injection:**
 - Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).
 - Slowly inject the cell suspension over 2-5 minutes to minimize backflow.
 - Leave the needle in place for an additional 5 minutes before slowly retracting it.
- **Closure:** Seal the burr hole with bone wax or dental cement. Suture or clip the scalp incision.

- Post-operative Care: Administer analgesics as prescribed. Monitor the mice daily for signs of distress, neurological deficits, and weight loss.

AZD1390 Formulation and Administration

Formulation for Oral Gavage:

- Prepare a suspension of **AZD1390** in a vehicle solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.
- A common dose used in preclinical studies is 20 mg/kg.

Administration:

- Administer **AZD1390** via oral gavage once daily.
- For combination studies with radiation, **AZD1390** is typically administered 1 hour prior to each radiation fraction.

Western Blot Analysis for pATM and pChk2

This protocol is for the detection of phosphorylated ATM and Chk2 in tumor tissue lysates.

Materials:

- Tumor tissue from PDX models
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:

- Rabbit anti-phospho-ATM (Ser1981)
- Rabbit anti-phospho-Chk2 (Thr68)
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-pATM or anti-pChk2, diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control.

Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol is for the detection of apoptosis in PDX tumor tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) to block endogenous peroxidase activity
- Blocking solution (e.g., normal goat serum)
- Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

- Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.
- Blocking: Block non-specific binding sites with a blocking solution.
- Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved caspase-3 antibody (a common starting dilution is 1:100 to 1:400) overnight at 4°C in a humidified chamber.[\[7\]](#)[\[8\]](#)
- Secondary Antibody and Detection:
 - Wash the slides with PBS or TBS.
 - Incubate with a biotinylated secondary antibody.
 - Wash and then incubate with a streptavidin-HRP conjugate.
- Chromogen Development: Apply the DAB substrate and monitor for the development of the brown color.
- Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
- Analysis: Examine the slides under a microscope to assess the percentage of apoptotic cells (brown-stained cells).

Conclusion

AZD1390, in combination with radiation therapy, has demonstrated significant preclinical efficacy in patient-derived xenograft models of glioblastoma. Its ability to penetrate the blood-brain barrier and inhibit the DNA damage response pathway makes it a promising therapeutic agent for this challenging disease. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further evaluate and translate this novel therapy into the clinic.

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